An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropanamine
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromophenyl)cyclopropanamine, a compound of interest in pharmaceutical research, particularly in the development of therapeutics for neurological disorders. This document details the compound's structural and physicochemical characteristics, provides a plausible synthetic route based on established organic chemistry principles, and discusses its potential pharmacological relevance. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
1-(4-Bromophenyl)cyclopropanamine is a primary amine featuring a cyclopropyl group attached to a brominated phenyl ring. The hydrochloride salt is a common form for handling and formulation. Key identification and property data are summarized in the table below.
| Property | Value | Citation(s) |
| IUPAC Name | 1-(4-bromophenyl)cyclopropan-1-amine | [1] |
| CAS Number (Free Base) | 345965-54-0 | [2] |
| CAS Number (HCl Salt) | 952289-92-8 | [3] |
| Molecular Formula | C₉H₁₀BrN | [2] |
| Molecular Weight | 212.09 g/mol | [2] |
| Molecular Formula (HCl Salt) | C₉H₁₁BrClN | [4] |
| Molecular Weight (HCl Salt) | 248.55 g/mol | [4] |
| Physical Form (HCl Salt) | Powder | [4] |
| Storage Temperature (HCl Salt) | Room Temperature | [4] |
| Predicted XlogP | 1.8 | [1] |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 1-arylcyclopropylamines, such as 1-(4-Bromophenyl)cyclopropanamine, is the Kulinkovich-Szymoniak reaction.[5][6] This reaction utilizes a nitrile as a starting material and a Grignard reagent in the presence of a titanium(IV) alkoxide.
Proposed Synthetic Pathway: Kulinkovich-Szymoniak Reaction
The synthesis of 1-(4-Bromophenyl)cyclopropanamine can be envisioned starting from 4-bromobenzonitrile. The nitrile undergoes a titanium-mediated cyclopropanation with a Grignard reagent like ethylmagnesium bromide.
General Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol based on the principles of the Kulinkovich-Szymoniak reaction.[5] Researchers should optimize conditions for this specific substrate.
Materials:
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4-Bromobenzonitrile
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Titanium(IV) isopropoxide (Ti(O-iPr)₄)
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Ethylmagnesium bromide (EtMgBr) solution in a suitable solvent (e.g., THF or diethyl ether)
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Anhydrous solvent (e.g., THF or diethyl ether)
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Lewis acid for workup (e.g., BF₃·OEt₂)
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Aqueous acid for final workup (e.g., HCl)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromobenzonitrile in the anhydrous solvent.
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Cool the solution to the appropriate temperature (typically 0 °C or below).
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Add titanium(IV) isopropoxide to the stirred solution.
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Slowly add the ethylmagnesium bromide solution to the reaction mixture, maintaining the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is deemed complete, a Lewis acid is added to facilitate the conversion of the intermediate azatitanacycle to the cyclopropylamine.
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The reaction is then quenched by the slow addition of aqueous acid.
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The aqueous layer is extracted with an organic solvent.
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The combined organic layers are washed, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude product.
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Purification of the crude product can be achieved by column chromatography or crystallization of a suitable salt (e.g., the hydrochloride salt).
Spectroscopic Data (Predicted)
While experimental spectra for 1-(4-Bromophenyl)cyclopropanamine were not found, typical chemical shifts for similar structures can be predicted to aid in characterization.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Two doublets in the range of δ 7.0-7.6 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
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Cyclopropyl Protons: Multiplets in the range of δ 0.5-1.5 ppm, corresponding to the diastereotopic methylene protons of the cyclopropyl ring.
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Amine Protons: A broad singlet, the chemical shift of which will vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: Signals in the range of δ 120-145 ppm. The carbon attached to the bromine will be in the lower end of this range, while the ipso-carbon attached to the cyclopropyl group will be in the higher end.
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Cyclopropyl Carbons: The quaternary carbon of the cyclopropyl ring attached to the phenyl group and the amine would appear in the range of δ 30-40 ppm. The two methylene carbons of the cyclopropyl ring would appear further upfield, typically in the range of δ 10-20 ppm.
Pharmacological Profile and Potential Mechanism of Action
1-(4-Bromophenyl)cyclopropanamine is a structural motif found in compounds designed to interact with the central nervous system (CNS).[2] Its potential therapeutic applications in neurological disorders suggest that it may modulate the activity of key neurotransmitter systems.
Monoamine Transporter Interactions
The structural similarity of 1-(4-Bromophenyl)cyclopropanamine to known monoamine reuptake inhibitors suggests that it may interact with the serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET) transporters. The affinity for these transporters is a critical determinant of a compound's pharmacological profile and potential therapeutic use as an antidepressant or for other CNS disorders. The precise binding affinities of 1-(4-Bromophenyl)cyclopropanamine for these transporters have not been reported in the available literature.
Safety and Handling
The hydrochloride salt of 1-(4-Bromophenyl)cyclopropanamine is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
1-(4-Bromophenyl)cyclopropanamine is a chemical entity with significant potential in the field of medicinal chemistry, particularly for the development of novel CNS-acting agents. While detailed experimental data on its physicochemical properties and a specific, optimized synthesis protocol are not widely published, this guide provides a solid foundation based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
